![molecular formula C18H11F B14755823 1-Fluorobenzo[a]anthracene CAS No. 388-08-9](/img/structure/B14755823.png)

1-Fluorobenzo[a]anthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

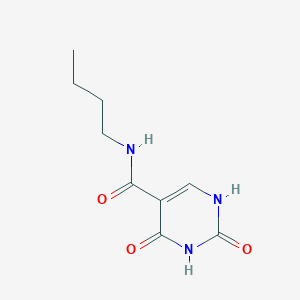

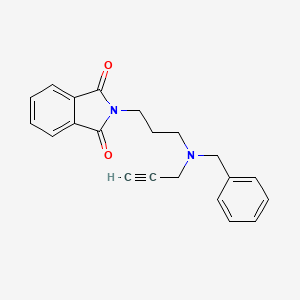

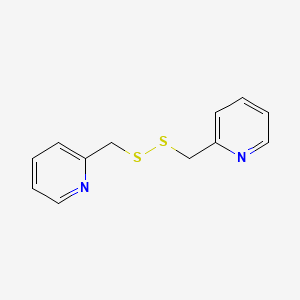

1-Fluorobenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the substitution of a fluorine atom on the benzo[a]anthracene frameworkThe benzo[a]anthracene core consists of four fused benzene rings, making it a highly conjugated system with interesting photophysical and photochemical properties .

Preparation Methods

The synthesis of 1-Fluorobenzo[a]anthracene typically involves the fluorination of benzo[a]anthracene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require an inert atmosphere and controlled temperatures to prevent over-fluorination and degradation of the product .

Industrial production methods for such compounds are less common due to the specialized nature of the synthesis and the need for stringent control over reaction conditions. advancements in catalytic fluorination techniques and the development of safer fluorinating agents have made the synthesis more feasible on a larger scale .

Chemical Reactions Analysis

1-Fluorobenzo[a]anthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinones, while reduction can yield partially hydrogenated derivatives .

Scientific Research Applications

1-Fluorobenzo[a]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluorobenzo[a]anthracene exerts its effects is primarily through its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to mutations and carcinogenesis . Additionally, its photophysical properties allow it to generate reactive oxygen species (ROS) upon exposure to light, which can cause oxidative damage to cells .

Comparison with Similar Compounds

1-Fluorobenzo[a]anthracene can be compared with other fluorinated PAHs and non-fluorinated benzo[a]anthracene derivatives:

1-Chlorobenzo[a]anthracene: Similar in structure but with a chlorine atom instead of fluorine.

Benzo[a]anthracene: The parent compound without any halogen substitution.

1-Bromobenzo[a]anthracene: Another halogenated derivative with bromine.

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and distinct reactivity due to the presence of the fluorine atom .

Properties

CAS No. |

388-08-9 |

|---|---|

Molecular Formula |

C18H11F |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

1-fluorobenzo[a]anthracene |

InChI |

InChI=1S/C18H11F/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-11H |

InChI Key |

UKHOVMTYJXJAGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)

![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)